

Application Notes and Protocols for Measuring Hippocampal Volume Following NSI-189 Treatment

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Compound of Interest

Compound Name: **OM-189**

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These application notes provide a comprehensive overview of the techniques and protocols for measuring changes in hippocampal volume, a key biomarker when assessing the therapeutic effects of the neurogenic compound NSI-189. NSI-189 is an experimental drug that has been shown to stimulate neurogenesis in the hippocampus, a brain region critical for memory and mood regulation.^{[1][2][3]} Its potential to increase hippocampal volume is a primary focus of research into its efficacy for conditions like major depressive disorder (MDD), where hippocampal atrophy is often observed.^{[4][5]}

Introduction to NSI-189 and Hippocampal Volumetry

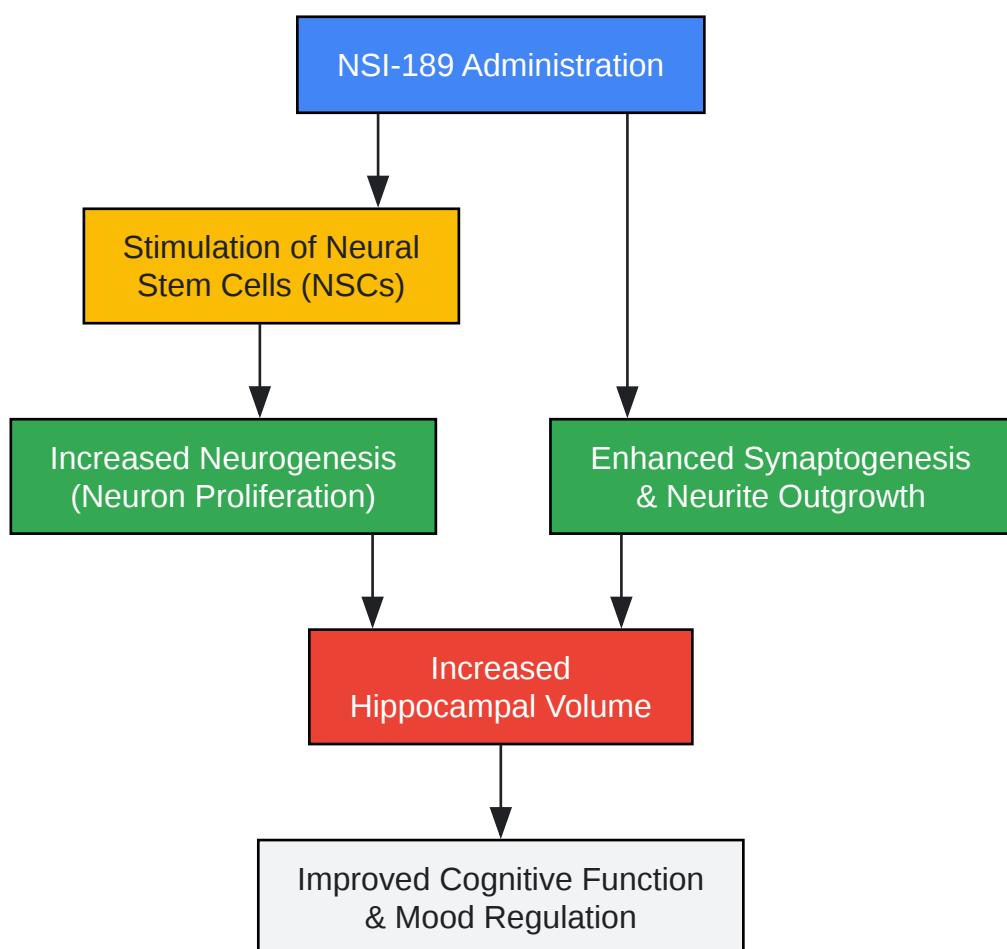
NSI-189 is a benzylpiperazine-aminopyridine compound that promotes the growth of new neurons.^{[2][6]} Preclinical studies in mice have demonstrated that NSI-189 can stimulate neurogenesis and significantly increase the volume of the hippocampus.^{[3][5][6]} This structural change is hypothesized to underlie the antidepressant and pro-cognitive effects observed in early-phase clinical trials.^{[7][8]} Therefore, accurate and reliable measurement of hippocampal volume is essential for evaluating the biological activity and therapeutic potential of NSI-189 in both preclinical and clinical settings.

The primary methods for assessing hippocampal volume are Magnetic Resonance Imaging (MRI) for *in vivo* studies (both human and animal) and histology-based stereology for post-

mortem analysis in animal models.

Proposed Mechanism of Action of NSI-189

The precise mechanism of NSI-189 is not fully elucidated, but it is known to promote the proliferation of neural stem cells and enhance synaptic plasticity, leading to structural changes in the hippocampus.[\[1\]](#)[\[6\]](#)[\[9\]](#)



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Caption: Proposed pathway of NSI-189 leading to increased hippocampal volume.

Preclinical Measurement Techniques (Animal Models)

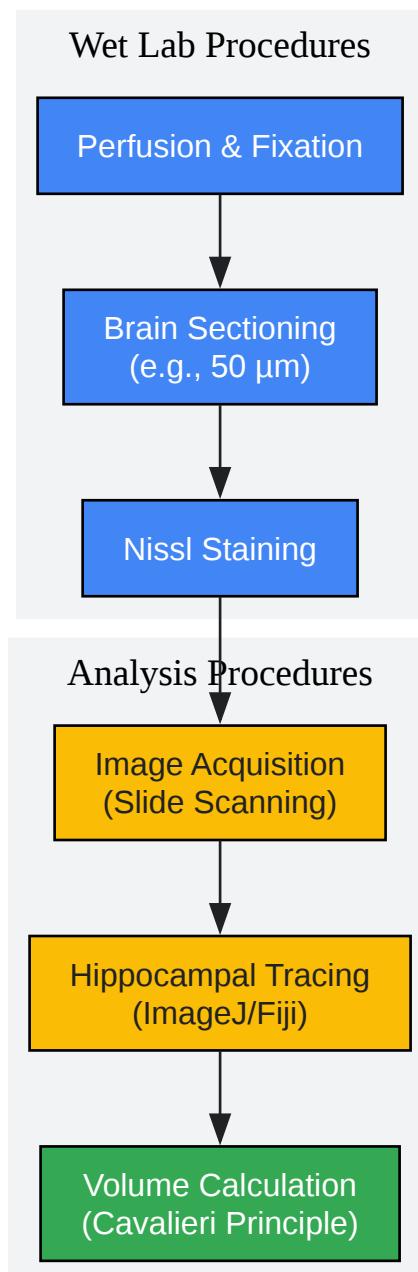
In animal models, hippocampal volume can be assessed either *ex vivo* using histological techniques or *in vivo* using high-field MRI.

Histological Volumetry

This is a highly accurate method for determining brain structure volumes from post-mortem tissue. It is considered a gold standard for validating *in vivo* imaging results. The most common approach is based on the Cavalieri principle, where the volume is estimated from the area of the structure on serial sections.[10]

- Tissue Preparation:
 - Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
 - Extract the brain and post-fix in 4% PFA overnight at 4°C.
 - Cryoprotect the brain by incubating in a sucrose solution (e.g., 30%) until it sinks.
 - Freeze the brain and cut serial coronal sections on a cryostat or microtome at a uniform thickness (e.g., 40-50 μ m).[10]
- Staining:
 - Mount the sections onto gelatin-coated slides.
 - Perform Nissl staining (e.g., with cresyl violet) to visualize neuronal cell bodies, which clearly delineates the boundaries of the hippocampus and its subfields.[10][11]
- Image Acquisition:
 - Digitize the stained sections using a slide scanner or a microscope equipped with a digital camera at a consistent magnification.
- Volumetric Analysis:
 - Use image analysis software (e.g., ImageJ/Fiji) to manually or semi-automatically trace the boundary of the hippocampus on each relevant section.[10]
 - Calculate the cross-sectional area (A) for each traced section.

- Calculate the total volume (V) using the formula: $V = \Sigma A * t * n$ where:
 - ΣA is the sum of the areas of all sections.
 - t is the thickness of each section.
 - n is the interval between the sections being measured (e.g., if every 6th section is analyzed, $n=6$).



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Caption: Experimental workflow for histological measurement of hippocampal volume.

In Vivo Magnetic Resonance Imaging (MRI)

High-field MRI (e.g., 7T or higher) allows for longitudinal measurement of hippocampal volume in the same animal over the course of NSI-189 treatment.[\[12\]](#)[\[13\]](#) This reduces inter-animal variability and provides more robust data on dynamic changes.

- **Animal Preparation:** Anesthetize the animal and place it in a stereotaxic frame compatible with the MRI scanner. Monitor vital signs (respiration, temperature) throughout the scan.
- **Image Acquisition:** Acquire high-resolution T2-weighted images, as they provide excellent contrast for delineating hippocampal subfields.[\[13\]](#)
- **Image Analysis:** Use specialized software to manually trace or automatically segment the hippocampus from the 3D MRI data.[\[12\]](#) The software then calculates the volume directly.

Clinical Measurement Techniques (Human Studies)

In human trials, MRI is the sole method for in vivo hippocampal volumetry. The accuracy of the measurement depends heavily on the image analysis technique employed.

Manual Tracing

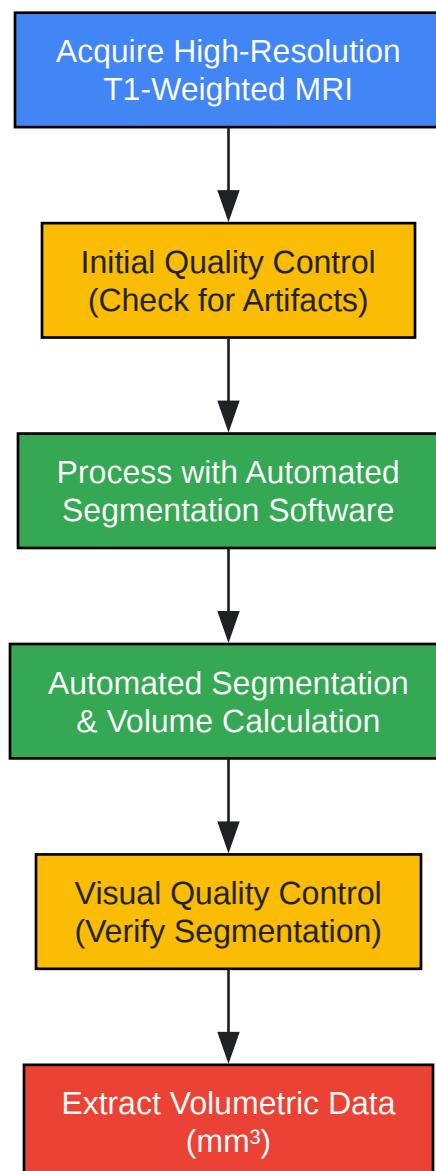
Manual tracing of the hippocampus on high-resolution T1-weighted MRI scans by a trained expert is considered the "gold standard" for accuracy.[\[14\]](#)[\[15\]](#) However, it is time-consuming, requires significant expertise, and can be subject to inter-rater and intra-rater variability.[\[16\]](#)

Automated Segmentation Software

To overcome the limitations of manual tracing, several automated software packages have been developed. These programs use algorithms and anatomical atlases to identify and segment the hippocampus, providing rapid and reproducible volume measurements.[\[14\]](#)[\[16\]](#) This approach is ideal for large-scale clinical trials.

- **Participant Preparation:** No special preparation is needed, but participants should be instructed to remain still during the scan to minimize motion artifacts.

- MRI Acquisition:
 - Acquire a high-resolution, 3D T1-weighted structural MRI scan (e.g., MPRAGE sequence) using a 1.5T or 3T scanner.
 - Ensure consistent scanner protocols and parameters across all participants and time points.
- Data Preprocessing:
 - Perform quality control on the MRI scans to check for artifacts.
 - Steps may include bias field correction and skull stripping, which are often integrated into the analysis software.[17]
- Automated Segmentation:
 - Process the T1-weighted images using a validated software package (see Table 1). The software will automatically segment the left and right hippocampi and calculate their respective volumes in mm³.
 - The software typically provides an output report with volumetric data, often normalized for total intracranial volume (TIV) to account for differences in head size.[18]
- Quality Control: Visually inspect the segmentation results to ensure the software has accurately identified the hippocampal boundaries. Manual edits may be necessary in some cases.



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Caption: Workflow for automated MRI-based measurement of hippocampal volume.

Data Presentation and Comparison

Table 1: Comparison of Common Automated Hippocampal Segmentation Software

Software	Algorithm Basis	Key Features	Output	Considerations
FreeSurfer	Atlas-based, probabilistic	Provides volumes for numerous cortical and subcortical structures; widely used in research. [14]	Volumetric data for hippocampus and other regions.	Can be computationally intensive; may require manual correction. [14]
FSL (FIRST)	Bayesian statistical models	Segments subcortical structures; integrated into a comprehensive neuroimaging analysis suite. [14]	Volumetric and vertex analysis data.	Accuracy can be lower than FreeSurfer in some cases. [14]
SPM (with DARTEL)	Voxel-based morphometry	Primarily for group-level analysis of structural changes rather than individual segmentation. [16] [19]	Statistical maps of volume differences.	Less suited for precise individual volume extraction.
NeuroQuant®	Atlas-based segmentation	FDA-cleared for clinical use; provides age-related atrophy reports. [18] [19]	Reports comparing volumes to normative data.	Primarily used in clinical settings for dementia assessment.

Table 2: Example Data from a Hypothetical NSI-189 Study

This table illustrates how to present volumetric data from a study investigating the effects of NSI-189. Preclinical studies have suggested NSI-189 may increase hippocampal volume.[6] [20]

Group	N	Baseline Volume (mm ³ ± SD)	Post-Treatment Volume (mm ³ ± SD)	Percent Change (%)	p-value
Placebo	20	75.4 ± 5.1	75.1 ± 5.3	-0.4%	>0.05
NSI-189 (40 mg)	20	76.1 ± 4.9	78.5 ± 5.0	+3.2%	<0.01
NSI-189 (80 mg)	20	75.8 ± 5.5	79.2 ± 5.4	+4.5%	<0.001

Data are hypothetical and for illustrative purposes only.

Summary and Recommendations

- For preclinical studies, histology offers the most precise measurement but is terminal. High-field MRI is recommended for longitudinal studies to track volume changes over time in the same animals.
- For clinical trials, automated MRI segmentation is the most practical and scalable method. FreeSurfer is a robust and widely validated tool for research purposes.[14]
- Crucial for all studies is the implementation of rigorous quality control, consistent protocols, and appropriate statistical analysis, including correction for total intracranial volume in human studies.
- While some studies have shown NSI-189 can increase neurogenesis, this does not always translate to a detectable change in overall hippocampal volume within the study's timeframe, as seen in a study on irradiated rats.[11][20] Therefore, the timing of measurement post-treatment is a critical design parameter.

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